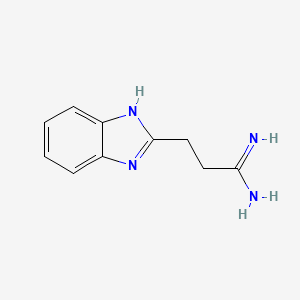

3-(1H-ベンゾイミダゾール-2-イル)プロパンイミドアミド

説明

3-(1H-benzimidazol-2-yl)propanimidamide (BZP) is a synthetic organic compound in the benzimidazole class of heterocyclic compounds. It has a variety of applications, including use as a pharmaceutical, an agricultural pesticide, a laboratory reagent, and a polymerization inhibitor. Its chemical structure is similar to that of the neurotransmitter serotonin, and it has been studied for its potential to interact with serotonin receptors. It has been used in a variety of scientific research applications, including to study the effects of serotonin on behavior and to investigate the mechanisms of action of certain drugs. BZP is a versatile compound with many potential uses, but it also has some limitations that should be taken into account when using it in laboratory experiments.

科学的研究の応用

医薬品

医薬品分野において、3-(1H-ベンゾイミダゾール-2-イル)プロパンイミドアミドは、ベンゾイミダゾール部分の薬理学的意義により、有望な化合物のひとつとなっています。 ベンゾイミダゾール誘導体は抗菌作用を持つことが知られており、この化合物は、新しい治療薬の開発に活用される可能性があります .

農業

ベンゾイミダゾール誘導体であることから、この化合物は、殺菌剤として農業分野に適用される可能性があります。 ベンゾイミダゾール系殺菌剤は、作物の幅広い菌類病害の防除に有効であることが知られています . 今後の研究では、農業用化学物質としての有効性と安全性について調査する必要があります。

材料科学

材料科学分野では、ベンゾイミダゾールとその誘導体は、電子供与体としての特性について研究されています。 これらの特性は、薄膜トランジスタや太陽電池などの電子デバイスの製造に用いられる有機半導体のn型ドーパントの開発において重要です .

薬理学

3-(1H-ベンゾイミダゾール-2-イル)プロパンイミドアミドのベンゾイミダゾールコアは、幅広い生物活性を持つ、よく知られたファーマコフォアです。抗菌作用、抗寄生虫作用、抗癌作用など、その薬理効果について調査することができます。 一部のベンゾイミダゾール誘導体は、さまざまな腫瘍細胞株に対して阻害活性を示しており、この化合物を癌薬理学研究の対象とする可能性があります .

作用機序

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control and DNA repair .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell cycle control and DNA repair .

Result of Action

If it interacts with serine/threonine-protein kinases , it may influence cell cycle control and DNA repair processes .

実験室実験の利点と制限

3-(1H-benzimidazol-2-yl)propanimidamide has several advantages for use in laboratory experiments. It is a versatile compound that can be synthesized using a variety of methods, and it is relatively easy to obtain. It also has a low toxicity, which makes it safe to use in experiments. However, there are some limitations that should be taken into account when using 3-(1H-benzimidazol-2-yl)propanimidamide in laboratory experiments. It has a relatively short half-life, which means that its effects may not be sustained for long periods of time. Additionally, its effects may vary depending on the type of experiment being performed.

将来の方向性

There are many potential future directions for research on 3-(1H-benzimidazol-2-yl)propanimidamide. Further research could be done to investigate its potential to interact with other receptors, such as opioid receptors. Additionally, research could be done to investigate its potential to interact with other neurotransmitters, such as dopamine and norepinephrine. Research could also be done to investigate its potential to be used as an antidepressant or a pain reliever. Additionally, research could be done to investigate its potential to be used in the synthesis of new drugs. Finally, research could be done to investigate the long-term effects of 3-(1H-benzimidazol-2-yl)propanimidamide on behavior and cognition.

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXORPZLJBCISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

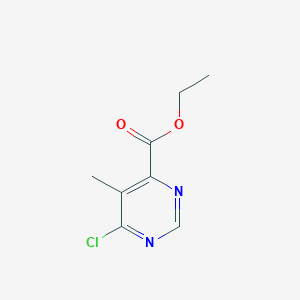

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

![3-Azabicyclo[3.2.1]octan-8-ylmethanol](/img/structure/B1455610.png)